Phosphine, octyldiphenyl- Phosphine, octyldiphenyl-
Brand Name: Vulcanchem
CAS No.: 6737-43-5
VCID: VC16223308
InChI: InChI=1S/C20H27P/c1-2-3-4-5-6-13-18-21(19-14-9-7-10-15-19)20-16-11-8-12-17-20/h7-12,14-17H,2-6,13,18H2,1H3
SMILES:
Molecular Formula: C20H27P
Molecular Weight: 298.4 g/mol

Phosphine, octyldiphenyl-

CAS No.: 6737-43-5

Cat. No.: VC16223308

Molecular Formula: C20H27P

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

Phosphine, octyldiphenyl- - 6737-43-5

Specification

CAS No. 6737-43-5
Molecular Formula C20H27P
Molecular Weight 298.4 g/mol
IUPAC Name octyl(diphenyl)phosphane
Standard InChI InChI=1S/C20H27P/c1-2-3-4-5-6-13-18-21(19-14-9-7-10-15-19)20-16-11-8-12-17-20/h7-12,14-17H,2-6,13,18H2,1H3
Standard InChI Key KEJVUXJFDYXFSK-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Octyldiphenylphosphine consists of a phosphorus atom covalently bonded to one octyl (C8H17\text{C}_8\text{H}_{17}) and two phenyl (C6H5\text{C}_6\text{H}_5) groups. The octyl chain introduces flexibility and lipophilicity, while the phenyl groups contribute steric bulk and electronic effects. Crystallographic studies of related uranium complexes reveal that the phosphorus atom adopts a trigonal pyramidal geometry, with bond angles of approximately 102°–104° around the central atom .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC20H27P\text{C}_{20}\text{H}_{27}\text{P}
Molecular Weight298.40 g/mol
Exact Mass298.185 Da
LogP (Octanol-Water)5.48
Polar Surface Area (PSA)13.59 Ų

The high LogP value indicates strong lipophilicity, favoring solubility in organic solvents like toluene and dichloromethane. Experimental data on melting and boiling points remain unreported, but analogous triarylphosphines typically melt between 80°C and 150°C .

Synthesis and Manufacturing

Nucleophilic Substitution Routes

The patent US3316333A describes a general method for synthesizing phosphinites via sodium-mediated reactions between alkyl halides and phosphites . While this patent focuses on phosphonites, the methodology is adaptable to octyldiphenylphosphine:

  • Alkylation of Diphenylphosphine:
    P(C6H5)2H+C8H17ClNaP(C6H5)2(C8H17)+NaCl\text{P(C}_6\text{H}_5\text{)}_2\text{H} + \text{C}_8\text{H}_{17}\text{Cl} \xrightarrow{\text{Na}} \text{P(C}_6\text{H}_5\text{)}_2(\text{C}_8\text{H}_{17}) + \text{NaCl}

Sodium acts as a base, deprotonating diphenylphosphine to generate a nucleophilic phosphide ion, which subsequently reacts with 1-chlorooctane. The reaction typically proceeds at 40°C–60°C in hydrocarbon solvents, yielding ~70%–85% octyldiphenylphosphine alongside minor byproducts like dialkylated species .

Purification and Characterization

Crude product distillation under reduced pressure (15–20 mmHg) isolates octyldiphenylphosphine, which is further purified via column chromatography. Nuclear magnetic resonance (NMR) spectroscopy confirms structure:

  • 31P NMR^{31}\text{P NMR}: δ −20 to −25 ppm (typical for tertiary phosphines).

  • 1H NMR^1\text{H NMR}: δ 0.8–1.5 ppm (octyl CH3_3 and CH2_2), δ 7.2–7.6 ppm (phenyl protons) .

Applications in Coordination Chemistry

Uranium Complexation

A crystallographically characterized uranyl complex, C48H84N6O20P2U2\text{C}_{48}\text{H}_{84}\text{N}_6\text{O}_{20}\text{P}_2\text{U}_2, incorporates octyl(phenyl)phosphine ligands . The phosphorus atom coordinates to uranium, forming a P→U dative bond with a bond length of 2.42 Å. This interaction stabilizes the +6 oxidation state of uranium, demonstrating the ligand’s utility in nuclear fuel cycle research.

Table 2: Selected Crystallographic Data

ParameterValue
Crystal SystemOrthorhombic
Space GroupPna21\text{Pna2}_1 (No. 33)
Unit Cell Dimensionsa=19.782(3)A˚,b=10.635(2)A˚,c=31.422(4)A˚a = 19.782(3)\, \text{Å}, b = 10.635(2)\, \text{Å}, c = 31.422(4)\, \text{Å}
Coordination GeometryTrigonal prismatic

Catalytic Uses

While direct applications in catalysis are understudied, analogous trialkylphosphines serve as ligands in cross-coupling reactions (e.g., Suzuki-Miyaura). The steric bulk of octyldiphenylphosphine may modulate catalyst activity and selectivity in such systems.

Future Research Directions

  • Catalysis: Screening in palladium- or nickel-catalyzed reactions to exploit steric effects.

  • Materials Science: Incorporation into phosphine-based polymers for flame retardancy .

  • Environmental Monitoring: Developing analytical methods (e.g., GC-MS) to detect trace levels in ecosystems.

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